molecular formula C10H14O2 B1605571 2-(2-Methylpropyl)benzene-1,4-diol CAS No. 4197-78-8

2-(2-Methylpropyl)benzene-1,4-diol

Cat. No. B1605571
CAS RN: 4197-78-8
M. Wt: 166.22 g/mol
InChI Key: SVQYCWCFQLUSIL-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)benzene-1,4-diol, also known as 4-MPBD, is an important organic chemical compound used in scientific research. It is a primary alcohol with the molecular formula C8H14O2 that is commonly used in the synthesis of other organic compounds. 4-MPBD is a colorless, low-viscosity liquid with a pleasant odor that is soluble in water and has a low vapor pressure. The compound is used in a variety of scientific applications, including drug synthesis, biochemical research, and as a reagent in organic synthesis.

Scientific Research Applications

Synthetic Chemistry

A notable application in synthetic chemistry involves the palladium-catalyzed annulation of benzene-1,2-diol with propargylic carbonates, leading to the production of 2-alkylidene-3-alkyl-1,4-benzodioxanes. This process is enantioselective, yielding products with significant enantiomeric excess, demonstrating the compound's utility in the synthesis of complex organic structures with high chiral purity (Labrosse, Lhoste, & Sinou, 2000).

Materials Science

In the realm of materials science, the structure of 2-(2-Methylpropyl)benzene-1,4-diol has been utilized in the development of porous metal-organic frameworks (MOFs). These MOFs exhibit high porosity and surface area, making them suitable for applications such as gas storage, separation, and catalysis. The unique sorption capabilities for molecules like benzene and toluene highlight the potential of these materials in environmental remediation and chemical processing (L. Hou, Yan-Yong Lin, & Xiao‐Ming Chen, 2008).

properties

IUPAC Name

2-(2-methylpropyl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7(2)5-8-6-9(11)3-4-10(8)12/h3-4,6-7,11-12H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQYCWCFQLUSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295013
Record name 2-(2-methylpropyl)benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylpropyl)benzene-1,4-diol

CAS RN

4197-78-8
Record name 4197-78-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99299
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-methylpropyl)benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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